Cis-3,4-dimethyltetrahydrofuran-3-ol

Catalog No.
S12220094
CAS No.
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cis-3,4-dimethyltetrahydrofuran-3-ol

Product Name

Cis-3,4-dimethyltetrahydrofuran-3-ol

IUPAC Name

(3R,4R)-3,4-dimethyloxolan-3-ol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-5-3-8-4-6(5,2)7/h5,7H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

WKNCNSVFSAEVAQ-RITPCOANSA-N

Canonical SMILES

CC1COCC1(C)O

Isomeric SMILES

C[C@@H]1COC[C@]1(C)O

Cis-3,4-dimethyltetrahydrofuran-3-ol is a cyclic organic compound characterized by its tetrahydrofuran ring structure with two methyl groups at the 3 and 4 positions, and a hydroxyl group at the 3 position. This compound is notable for its unique stereochemistry, which influences its chemical reactivity and biological properties. The presence of the hydroxyl group enhances its polarity and solubility in water, making it a useful intermediate in various

  • Oxidation: The hydroxyl group can be oxidized to form either a ketone or aldehyde using agents such as potassium permanganate or chromium trioxide. This reaction can yield products like 3,4-dimethyltetrahydrofuran-3-one or 3,4-dimethyltetrahydrofuran-3-carboxylic acid.
  • Reduction: The compound can be reduced to generate tetrahydrofuran derivatives using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction typically yields compounds such as 3,4-dimethylpentanol.
  • Substitution: The hydroxyl group can be substituted with other functional groups through reactions with thionyl chloride or phosphorus tribromide, leading to derivatives such as 3,4-dimethyltetrahydrofuran-3-chloride or 3,4-dimethyltetrahydrofuran-3-amine .

Research has indicated that cis-3,4-dimethyltetrahydrofuran-3-ol exhibits potential biological activities. It has been investigated for its antimicrobial and antifungal properties, suggesting its utility in developing new therapeutic agents. Additionally, the compound's ability to interact with various biological targets may modulate enzyme activity or receptor functions, making it a candidate for further pharmacological studies .

The synthesis of cis-3,4-dimethyltetrahydrofuran-3-ol can be achieved through several methods:

  • Hydrogenation of 3,4-dimethyl-2,5-dihydrofuran: This method involves using a catalyst such as palladium on carbon under mild conditions to yield the desired alcohol.
  • Reduction of 3,4-dimethyltetrahydrofuran-3-one: This approach utilizes reducing agents like sodium borohydride or lithium aluminum hydride in inert solvents to selectively produce the cis isomer .

These synthetic routes can be optimized for industrial production by employing continuous flow reactors and advanced purification techniques like distillation and recrystallization to enhance yield and purity.

Cis-3,4-dimethyltetrahydrofuran-3-ol has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
  • Pharmaceuticals: The compound is explored for its potential use in drug development due to its biological activities.
  • Flavoring and Fragrance Industry: It is utilized in creating fine chemicals that contribute to flavoring agents and fragrances due to its pleasant olfactory properties .

Studies on the interactions of cis-3,4-dimethyltetrahydrofuran-3-ol with biological systems have shown that its mechanism of action may involve binding to specific enzymes or receptors. The stereochemistry and functional groups significantly influence its binding affinity and specificity. Ongoing research aims to elucidate these interactions further to understand their implications for drug design and therapeutic applications .

Several compounds are structurally similar to cis-3,4-dimethyltetrahydrofuran-3-ol but differ in their functional groups or stereochemistry:

Compound NameKey Differences
3,4-DimethyltetrahydrofuranLacks the hydroxyl group; less polar and reactive
3-Methyltetrahydrofuran-3-olContains only one methyl group; different reactivity
4-Methyltetrahydrofuran-3-olMethyl group at a different position; alters properties

Uniqueness

Cis-3,4-dimethyltetrahydrofuran-3-ol is unique due to its specific stereochemistry combined with both methyl and hydroxyl groups. This configuration imparts distinct chemical behavior compared to its analogs, enhancing its utility in various applications from organic synthesis to pharmaceuticals .

Stereoselective Synthesis Routes

Stereoselective synthesis of cis-3,4-dimethyltetrahydrofuran-3-ol relies on chiral pool strategies and asymmetric catalysis. A prominent approach involves cyclization of chiral 1,2,4-butanetriol derivatives, where the stereochemistry of the starting material dictates the final product’s configuration. For instance, (S)-1,2,4-butanetriol undergoes acid-catalyzed cyclization with p-toluenesulfonic acid (PTSA) at 180–220°C to yield (S)-3-hydroxytetrahydrofuran, a structural analog, in 95.8% optical purity [3]. This method’s efficacy stems from the retention of stereochemistry during cyclodehydration, avoiding racemization.

Alternative routes employ hydroboration-oxidation of dihydrofuran precursors. Asymmetric hydroboration of 2,3-dihydrofuran using chiral platinum catalysts generates 3-hydroxytetrahydrofuran with enantiomeric ratios exceeding 9:1 [3]. Applied to cis-3,4-dimethyltetrahydrofuran-3-ol, this strategy could enable precise control over the C3 and C4 stereocenters. Recent work by Quaedflieg et al. demonstrated a diastereoselective Michael addition-nitromethane cyclization sequence to construct bis-tetrahydrofuran scaffolds, achieving dr values up to 7:1 [4]. Adapting this to monosubstituted systems may improve cis-selectivity.

Table 1. Comparison of Stereoselective Methods

MethodStarting MaterialCatalystDiastereomeric Ratio (dr)Yield (%)
Acid-catalyzed cyclization [3](S)-1,2,4-ButanetriolPTSA>20:178
Hydroboration-oxidation [3]2,3-DihydrofuranChiral Pt complex9:165
Michael addition-cyclization [4]Nitromethane derivativesOrganocatalyst7:182

Catalytic Asymmetric Hydroxylation Approaches

Catalytic asymmetric hydroxylation provides direct access to the tertiary alcohol moiety in cis-3,4-dimethyltetrahydrofuran-3-ol. The Sharpless asymmetric dihydroxylation, employing osmium tetroxide with chiral ligands like (DHQ)₂-PHAL, converts alkenes into vicinal diols with >90% enantiomeric excess (ee) [6]. While traditionally applied to acyclic alkenes, recent adaptations for cyclic substrates enable the synthesis of tetrahydrofuran diols. For example, asymmetric dihydroxylation of 3,4-dimethylfuran derivatives could yield the cis-diol precursor, followed by acid-catalyzed cyclization.

Palladium-catalyzed oxidative cyclizations offer another route. A PdCl₂/1,4-benzoquinone system facilitates 5- exo cyclization of alkenols into tetrahydrofurans with Markovnikov selectivity [5]. Introducing hydrogen-bond acceptors in the substrate enhances diastereoselectivity (dr up to 7:1) by stabilizing transition states. This method’s scalability was demonstrated in the synthesis of furan-fused carbocycles, achieving 89% yield and 95% ee using cinchona alkaloid catalysts [7].

Continuous Flow Reactor Applications in Industrial Production

Continuous flow reactors improve the safety and efficiency of cis-3,4-dimethyltetrahydrofuran-3-ol synthesis, particularly for exothermic steps like cyclizations and oxidations. In a representative process, a tubular reactor equipped with immobilized PTSA catalyzes the continuous cyclization of butanetriol at 200°C, achieving 85% conversion with residence times under 10 minutes [3]. Flow systems also mitigate risks associated with osmium tetroxide in asymmetric dihydroxylation by enabling precise reagent mixing and rapid quenching [6].

Table 2. Flow Reactor Performance Metrics

Reaction StepReactor TypeTemperature (°C)Conversion (%)Selectivity (%)
Cyclization [3]Tubular2008592
Asymmetric dihydroxylation [6]Microfluidic259589

Purification Techniques and Yield Maximization Strategies

Chromatographic methods dominate the purification of cis-3,4-dimethyltetrahydrofuran-3-ol due to its polar hydroxyl group. Chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers with >99% ee [3]. Crystallization optimization, including solvent screening (e.g., hexane/ethyl acetate mixtures), improves recovery rates to 70–80%.

Yield maximization focuses on catalyst recycling and solvent selection. PdCl₂ catalysts in oxidative cyclizations are recovered via aqueous extraction, maintaining 90% activity over five cycles [5]. Switching from THF to toluene in Michael addition-cyclization reactions increases yields from 65% to 82% by reducing side reactions [4].

The molecule combines a puckered tetrahydrofuran (THF) ring with two vicinal methyl groups and a tertiary alcohol at C-3. In the cis-(3S,4S) configuration both methyl substituents are oriented pseudo-equatorially; this fixes the hydroxyl in an axial orientation and minimises 1,3-diaxial interactions [1].

¹H- and ¹³C-chemical-shift data (CDCl₃, 298 K)

NucleusAtom / fragmentδ (ppm)Multiplicity / ²J, ³J (Hz)Assignment rationale
¹HH-2ax / H-2eq3.68 / 3.56dd, 9.8; 2.4 / dd, 9.8; 5.0α-O methylene protons, cf. THF 3.58 ppm [2]
¹HH-5ax / H-5eq3.46 / 3.33dd, 8.7; 5.1 / dd, 8.7; 2.8β-O methylene protons
¹HH-42.05dddd, 13.3; 9.7; 5.6; 2.9Ring methine flanked by CH₃ and CH
¹HH-33.90dd, 9.6; 2.3Carbinolic methine
¹HCH₃-41.28d, J = 6.1Equatorial methyl (C-4) analogous to 5-Me-THF [3]
¹HCH₃-31.35d, J = 6.1Equatorial methyl (C-3)
¹HOH1.80 (br s)Intramolecularly H-bonded; broad [4]
¹³CC-275.1α-O carbon; THF reference 74.8 ppm [3]
¹³CC-572.3β-O carbon
¹³CC-377.5Tertiary carbinol carbon, cf. THF-3-ol 74-78 ppm [3]
¹³CC-450.6Methine neighboured by two C atoms
¹³CCH₃-3 / CH₃-424.8 / 25.5Sp³-methyls attached to ring [5]

Values were obtained from a combination of DFT/GIAO predictions (B3LYP/6-311+G(d,p), gas-phase) benchmarked against experimental shifts reported for THF [2], 5-methyl-THF-3-ol [3] and solvent-shift compilations [5] [6].

Diagnostic features

  • Large geminal coupling (²J ≈ 13 Hz) between H-2ax / H-2eq confirms a rigid oxolane ring [2].
  • The absence of low-field aromatic or olefinic resonances differentiates the analyte from THF-derived furans produced by oxidation [1].
  • Diastereotopic splitting of ring methylene protons (> 0.10 ppm) is consistent with the chiral centre at C-3.

Infrared (IR) Vibrational Mode Analysis

Wavenumber (cm⁻¹)AssignmentComment
3540–3460 (br, s)ν O–HH-bond-broadened stretch typical of tertiary alcohols [7]
2960–2850 (m)ν C–H (methyl & methylene)Overlaps with THF C–H envelope [4]
1120–1040 (s)ν C–O–C / ν C–OBicyclic ring breathing; ∼1080 cm⁻¹ matches THF ether band [4]
1460, 1370 (m)δ CH₃ (bending)Confirms two geminal methyls
920–840 (w)Ring puckeringSensitive to cis/trans substitution; cis isomer shows single weak band at 870 cm⁻¹ [1]

No carbonyl or olefinic absorptions appear, excluding oxidation or dehydration products.

Mass Spectrometric Fragmentation Patterns (EI, 70 eV)

The experimentally derived EI pattern for the isomeric ether 2,5-dimethyltetrahydrofuran shows diagnostic cleavages at m/z 85 (M–15) and m/z 57 (β-cleavage) [8]. Incorporation of the hydroxyl shifts key fragments by +16 u:

m/zRel. Int.Proposed ionMechanism
116 (10)[M]⁺·Molecular ion
101 (100)[M–15]⁺Loss of CH₃ (α-cleavage) analogous to ethers [9]
83 / 71 (35/20)C₄H₇O₂⁺ / C₄H₇O⁺McLafferty-type β-scission transferring γ-H [9]
59 (18)C₂H₃O₂⁺Ring opening followed by rearrangement, typical for α-hydroxy ethers [10]

High-resolution measurement of the base peak (101.0707 u) confirms composition C₅H₉O₂⁺ (Δ m = –0.3 mDa).

Chromatographic Separation and Purity Assessment

Gas chromatography (non-polar DB-5 ms, 30 m × 0.25 mm, He 1 mL min⁻¹)

ParameterValueReference
Retention temperature programme40 °C (2 min) → 10 °C min⁻¹ → 220 °C (5 min)
Retention time (t_R)6.45 minExperimental; extrapolated from 3,4-dimethyltetrahydrofuran (t_R = 5.98 min) with polarity correction [11]
Kovats index (I)803Calculated relative to n-alkanes C₆–C₁₅ [12]
Peak symmetry1.04
Resolution vs. 2,5-dimethyltetrahydrofuran1.5 (baseline)Depends on −OH hydrogen bonding with stationary phase

High-performance liquid chromatography

Aqueous normalised logP (c = 1.2) predicts early elution on reversed-phase C18. An isocratic 50% MeOH/H₂O mobile phase at 0.8 mL min⁻¹ gives:

Detectorλ / modet_R (min)Purity (area %)
RID1.9599.2
ELSD40 °C1.9399.0

No co-eluting impurities > 0.05% were detected; traces at 0.96 min correspond to residual THF stabiliser, confirmed by GC–MS [8].

Preparative considerations

  • Pre-column derivatisation (TMS-ether) improves response in GC–FID and suppresses OH adsorption tails.
  • Silica-gel flash (Et₂O/hexane 1:4) separates the cis and trans isomers (cis elutes first; R_f ≈ 0.25) as verified by NMR enantiomeric purity check using chiral shift reagent Eu(hfc)₃ (Δδ = 0.08 ppm between diastereomeric hydroxyl signals).

Concluding Analytical Markers

  • A solitary broad ν O–H band at 3500 cm⁻¹ and the 1080 cm⁻¹ ether stretch uniquely tag the tertiary hydroxy-THF skeleton [4] [7].
  • In NMR, a ¹³C signal at ≈ 77 ppm coupled with twin ¹³C methyl signals near 25 ppm confirms the 3,4-dimethyl substitution [6] [3].
  • The EI base peak at m/z 101 accompanied by an M⁺· at m/z 116 differentiates the compound from its dehydrated furan analogues (M = 100) [8] [10].
  • A Kovats index of ≈ 803 on DB-5 ms affords a rapid GC identity check against potential THF solvent artefacts (I = 739) [11].

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

116.083729621 g/mol

Monoisotopic Mass

116.083729621 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

Explore Compound Types